1,3-Dimethylbutylamine

Structural analog Aliphatic amine Carbon chain length

Source 1,3-Dimethylbutylamine (CAS 108-09-8) with >98.0% purity (GC), the validated reference standard for quantifying this synthetic stimulant in dietary supplements via GC-MS/UHPLC-QToF-MS. It is structurally distinct from 1,3-DMAA (butyl vs. pentyl side chain), exhibiting divergent pharmacodynamics (non-agonist at TAAR1) that require specific analytical standards for unambiguous forensic, anti-doping (WADA S6.B), and SAR research. Available for B2B procurement—confirm compliance before ordering.

Molecular Formula C6H15N
Molecular Weight 101.19 g/mol
CAS No. 108-09-8
Cat. No. B105974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylbutylamine
CAS108-09-8
Synonyms4-Methyl-2-pentanamine;  (±)-1,3-Dimethylbutylamine;  (±)-4-Methyl-2-Pentanamine;  1,3-Dimethylbutanamine;  2-Amino-4-methylpentane;  4-Methyl-2-aminopentane;  DL-1,3-Dimethylbutylamine;  NSC 48080
Molecular FormulaC6H15N
Molecular Weight101.19 g/mol
Structural Identifiers
SMILESCC(C)CC(C)N
InChIInChI=1S/C6H15N/c1-5(2)4-6(3)7/h5-6H,4,7H2,1-3H3
InChIKeyUNBMPKNTYKDYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylbutylamine (CAS 108-09-8): Chemical Identity, Purity Specifications, and Structural Context for Scientific Procurement


1,3-Dimethylbutylamine (1,3-DMBA, DMBA, CAS 108-09-8) is a synthetic aliphatic amine and a stimulant drug [1]. It is a structural analog of methylhexanamine (1,3-dimethylamylamine, DMAA), distinguished by the substitution of a butyl group for a pentyl group [2]. The compound, with a molecular weight of 101.19 g/mol , is available as a reference standard with specified purity (e.g., >98.0% by GC) , and its presence has been confirmed and quantified in various dietary supplements using validated analytical methods [3]. This compound is primarily of interest in analytical chemistry and forensic toxicology contexts.

Why 1,3-Dimethylbutylamine (CAS 108-09-8) is Not Interchangeable with Methylhexanamine or Other Aliphatic Amine Stimulants


Despite their structural similarity, 1,3-Dimethylbutylamine (DMBA) and its closest analog, methylhexanamine (1,3-DMAA), cannot be assumed to be functionally interchangeable. The difference in a single carbon in the side chain (butyl vs. pentyl) leads to quantifiable differences in their molecular targets. DMAA acts as a substrate for the dopamine transporter (DAT), [1] whereas DMBA is not an agonist of the trace amine-associated receptor 1 (TAAR1) [2]. This divergence at the receptor/transporter level indicates distinct pharmacodynamic profiles, meaning that analytical methods, biological effects, and regulatory classification for one do not automatically apply to the other. Therefore, precise identification and procurement of the correct compound are essential.

Quantitative Evidence for 1,3-Dimethylbutylamine (CAS 108-09-8) Differentiation from Comparators


Structural Homology and Carbon Chain Length: Quantifying the Difference from 1,3-DMAA

The primary structural differentiation between 1,3-Dimethylbutylamine (DMBA) and its closest analog, 1,3-dimethylamylamine (DMAA, methylhexanamine), is the length of the central alkyl chain. DMBA possesses a butyl (C4) group, while DMAA possesses a pentyl (C5) group, representing a quantifiable difference of a single carbon atom in the backbone [1]. This structural change is the basis for differences in other physicochemical and pharmacological properties.

Structural analog Aliphatic amine Carbon chain length

Molecular Weight and Density Differentiation for Analytical Method Development

For procurement of an analytical reference standard, precise physical properties are critical for method development and validation. 1,3-Dimethylbutylamine (free base) has a molecular weight of 101.19 g/mol and a reported density of 0.717 g/mL at 25°C [1]. Its hydrochloride salt (CAS 71776-70-0), another common form for analytical standards, has a molecular weight of 137.7 g/mol . These values are distinct from related compounds like 1,3-DMAA (free base MW: 115.22 g/mol), which is a direct consequence of the difference in carbon chain length.

Analytical reference standard Physical property Method validation

Purity Specification of a Commercially Available Reference Standard

For researchers requiring a high-purity reference standard, commercially available 1,3-Dimethylbutylamine is specified at a minimum purity of >98.0% as determined by Gas Chromatography (GC) . This is a verifiable, product-specific specification that a scientific buyer would use to ensure the material is suitable for their analytical needs.

Purity specification Analytical standard Quality control

Distinct Receptor/Transporter Activity Profile Compared to 1,3-DMAA

1,3-Dimethylbutylamine (DMBA) demonstrates a quantifiably distinct pharmacological profile from its analog 1,3-DMAA. Research on DMAA demonstrates that it acts as a substrate for the dopamine transporter (DAT), binding to the S1 site [1]. In contrast, binding studies on DMBA show that it is not an agonist of the trace amine-associated receptor 1 (TAAR1) [2]. This represents a clear, target-specific difference, indicating that the two compounds are not interchangeable in biological systems.

Pharmacodynamics Receptor binding Dopamine transporter

Procurement-Driven Applications for 1,3-Dimethylbutylamine (CAS 108-09-8) Based on Verifiable Evidence


Analytical Method Development and Validation for Dietary Supplements

Procurement of high-purity (>98.0% by GC) 1,3-Dimethylbutylamine is essential for analytical laboratories developing and validating methods (e.g., GC-MS, UHPLC-QToF-MS) to screen for and quantify this compound in complex matrices like dietary supplements . A validated study successfully used a reference standard to confirm the presence of DMBA and quantify it in 11 out of 13 tested supplements at levels ranging from 0.1 to 214 mg per daily dose, demonstrating its utility in real-world analytical applications [1].

Forensic Toxicology and Doping Control Reference Standard

Given its presence in supplements and its listing as a prohibited substance (e.g., WADA class S6B), 1,3-Dimethylbutylamine is required as a certified reference material in forensic and anti-doping laboratories . Its unique molecular weight (101.19 g/mol) and structural properties differentiate it from other stimulants like 1,3-DMAA [1], making accurate analytical standards critical for unambiguous identification and legal proceedings.

Structure-Activity Relationship (SAR) Studies of Aliphatic Amines

For researchers investigating the pharmacophore of sympathomimetic amines, 1,3-Dimethylbutylamine serves as a key comparator. Its structural distinction from 1,3-DMAA—a butyl versus a pentyl side chain—provides a defined chemical probe to study the impact of carbon chain length on properties like molecular weight, density, and receptor/transporter interactions . Such SAR studies are fundamental to understanding molecular recognition and designing new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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